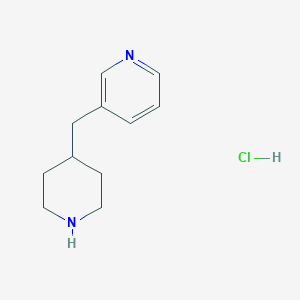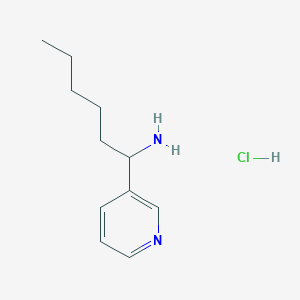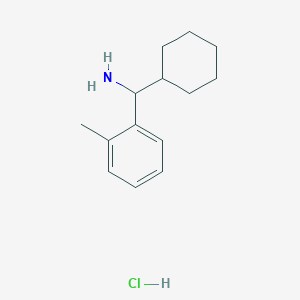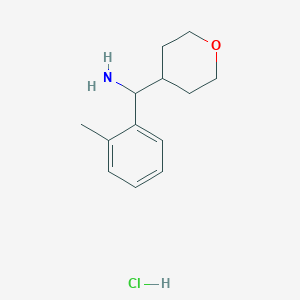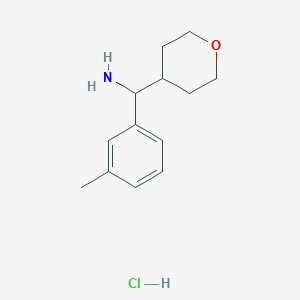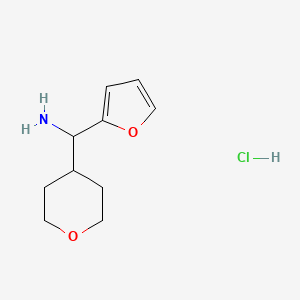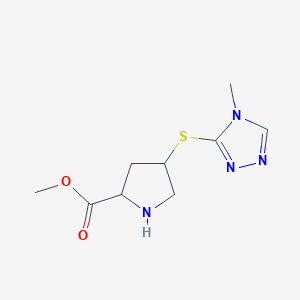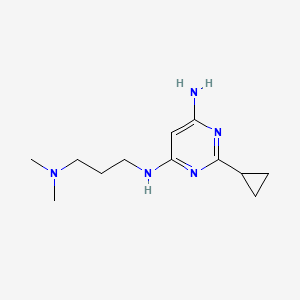
2-环丙基-N4-(3-(二甲氨基)丙基)嘧啶-4,6-二胺
描述
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C12H21N5 and its molecular weight is 235.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
嘧啶衍生物已被报道具有抗癌特性 。它们可以调节髓性白血病、乳腺癌和特发性肺纤维化 。例如,伊马替尼、达沙替尼和尼洛替尼是基于嘧啶的药物,也是公认的治疗白血病的药物 .
抗菌和抗真菌应用
这些化合物已显示出抗菌和抗真菌特性 。它们可用于开发治疗各种微生物和真菌感染的新药 .
抗寄生虫应用
嘧啶衍生物已被报道具有抗寄生虫特性 。它们可用于开发治疗寄生虫感染的药物 .
利尿剂应用
这些化合物已被发现具有利尿作用 。它们可用于治疗需要增加尿液产量的疾病 .
抗肿瘤应用
嘧啶衍生物已显示出抗肿瘤特性 。它们可用于开发治疗癌症的药物 .
抗丝虫病应用
这些化合物已被报道具有抗丝虫病特性 。它们可用于开发治疗丝虫病的药物 .
DNA 拓扑异构酶 II 抑制剂
嘧啶衍生物可以作为 DNA 拓扑异构酶 II 抑制剂 。它们可用于开发治疗需要抑制该酶的疾病的药物 .
抗结核剂
作用机制
Target of Action
The primary target of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is FMS-like Tyrosine Kinase 3 (FLT3), a member of the receptor tyrosine kinase family . FLT3 is predominantly expressed on hematopoietic progenitor cells but is also found in other tissues such as placenta, gonads, and brain . The activation of FLT3 through a mutation is recognized as the most common molecular abnormality in acute myeloid leukemia (AML), and these mutations also play a role in other hematologic malignancies .
Mode of Action
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine interacts with FLT3 by inhibiting its kinase activity . The compound is a Type-II kinase inhibitor, which means it binds to the inactive conformation of the kinase . This interaction results in the inhibition of FLT3’s kinase activity, thereby preventing the activation of downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects several downstream signaling pathways, including the PI3K/AKT, STAT5, and MAPK pathways . These pathways are involved in cell survival, proliferation, and differentiation . By inhibiting FLT3, the compound disrupts these pathways, leading to reduced cell proliferation and survival .
Result of Action
The inhibition of FLT3 by 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine results in reduced cell proliferation and survival, particularly in cells that have FLT3 mutations . This can lead to a decrease in the number of leukemia cells in individuals with AML, potentially leading to a reduction in disease symptoms .
生化分析
Biochemical Properties
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to bind to certain kinases, inhibiting their activity and thereby affecting downstream signaling pathways. For example, it interacts with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The binding of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to CDKs results in the inhibition of their kinase activity, leading to cell cycle arrest and potential antitumor effects .
Cellular Effects
The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine on various cell types have been extensively studied. In cancer cells, this compound induces apoptosis by disrupting cell signaling pathways and altering gene expression. It has been observed to downregulate the expression of anti-apoptotic genes while upregulating pro-apoptotic genes, thereby promoting programmed cell death. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .
Molecular Mechanism
At the molecular level, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its effects through several mechanisms. One primary mechanism involves the inhibition of enzyme activity by binding to the active site of target enzymes. This binding prevents substrate access and subsequent catalytic activity. For instance, the compound inhibits CDKs by occupying their ATP-binding sites, thereby blocking phosphorylation events essential for cell cycle progression. Additionally, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can modulate gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light and heat. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes are sustained for several hours, but gradual degradation can lead to reduced efficacy. Long-term studies in vivo have indicated that chronic exposure to 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine may result in adaptive cellular responses, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes, leading to therapeutic benefits. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the accumulation of the compound in vital organs. Dose-response studies have identified a therapeutic window within which 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine exerts its desired effects without causing significant toxicity .
Metabolic Pathways
2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is involved in several metabolic pathways, primarily through its interactions with enzymes responsible for drug metabolism. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can either be excreted or further processed by phase II enzymes, such as glucuronosyltransferases, which enhance their solubility and facilitate excretion. The metabolic flux of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine can influence its pharmacokinetics and overall efficacy .
Transport and Distribution
Within cells and tissues, 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets. Additionally, it may interact with specific transporters and binding proteins that facilitate its uptake and distribution. The localization and accumulation of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine within cells can affect its activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression. Additionally, it can be found in the cytoplasm, where it inhibits cytoplasmic enzymes and signaling pathways. The targeting of 2-cyclopropyl-N4-(3-(dimethylamino)propyl)pyrimidine-4,6-diamine to specific subcellular compartments may be mediated by post-translational modifications or specific targeting signals .
属性
IUPAC Name |
2-cyclopropyl-4-N-[3-(dimethylamino)propyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5/c1-17(2)7-3-6-14-11-8-10(13)15-12(16-11)9-4-5-9/h8-9H,3-7H2,1-2H3,(H3,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZSTOFUQWRSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


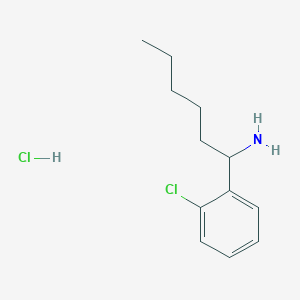
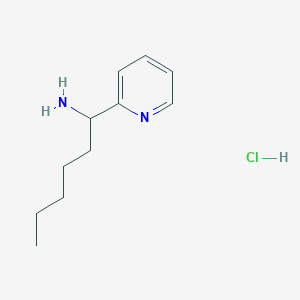
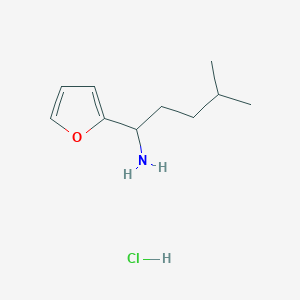
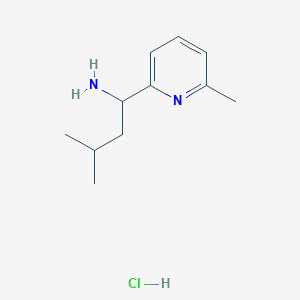
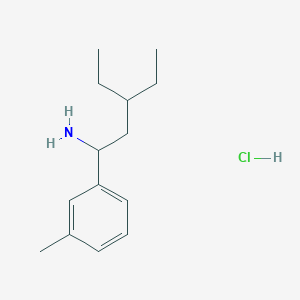

![3-(Pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471541.png)
